8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Lipophilicity Drug-likeness Chromatographic retention

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (CAS 953735-66-5) is a fluorinated tetrahydroquinoline (THQ) building block with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g·mol⁻¹. The compound features a difluoromethoxy (–OCHF₂) substituent at the C‑8 position of the partially saturated quinoline bicyclic scaffold.

Molecular Formula C10H11F2NO
Molecular Weight 199.201
CAS No. 953735-66-5
Cat. No. B2489546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
CAS953735-66-5
Molecular FormulaC10H11F2NO
Molecular Weight199.201
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)OC(F)F)NC1
InChIInChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2
InChIKeyHJNVCPDINIURFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (CAS 953735-66-5): Procurement-Grade Physicochemical and Regulatory Baseline for Differentiated Research Sourcing


8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (CAS 953735-66-5) is a fluorinated tetrahydroquinoline (THQ) building block with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g·mol⁻¹ [1]. The compound features a difluoromethoxy (–OCHF₂) substituent at the C‑8 position of the partially saturated quinoline bicyclic scaffold. This substitution pattern confers distinct electronic and steric properties that differentiate it from other regioisomeric difluoromethoxy-THQ analogs (5‑, 6‑, and 7‑substituted variants) [2]. The compound is catalogued as a Vecabrutinib-related impurity (Vecabrutinib Impurity 4) by multiple pharmacopeial reference standard suppliers, establishing a defined regulatory identity for pharmaceutical impurity profiling . Commercially available at 95–98% purity from multiple vendors including Enamine (EN300‑52344) and AKSci, this compound serves as a versatile intermediate in medicinal chemistry programs targeting CNS disorders, kinase inhibition, and fluorinated scaffold optimization [1]. PubChemLite records confirm 5 associated patents and zero primary literature articles, indicating that this compound is primarily deployed as a proprietary synthetic intermediate rather than a standalone bioactive endpoint [2].

Why 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Other Regioisomeric Difluoromethoxy-THQ Analogs: Procurement-Relevant Differentiation Rationale


Regioisomeric difluoromethoxy-tetrahydroquinoline analogs (5‑, 6‑, 7‑, and 8‑substituted) share identical molecular formulae and molecular weights but exhibit divergent physicochemical profiles that preclude generic interchange in synthesis and assay workflows. The position of the –OCHF₂ group on the bicyclic scaffold alters the electronic environment of the aromatic ring, modulates the basicity of the tetrahydroquinoline nitrogen (predicted pKₐ 4.24 for the 8‑isomer), and shifts lipophilicity (LogP and LogD₇.₄) in ways that critically affect HPLC retention, extraction recovery, and receptor binding . In the context of drug impurity profiling, the 8‑substituted isomer is specifically designated as Vecabrutinib Impurity 4—a reference standard that cannot be substituted by the 5‑ or 6‑regioisomers during chromatographic method validation or regulatory ANDA/DMF submissions . Literature on tetrahydroquinoline SAR further demonstrates that the C‑8 position is a key determinant of biological activity: in TRPV1 antagonist programs, aryl substituents at the 7‑ or 8‑position imparted the best in vitro potency relative to other substitution patterns; in opioid receptor ligand optimization, C‑8 substitution was found to increase δ‑opioid receptor (DOR) affinity and improve MOR/DOR binding balance compared to unsubstituted or alternatively substituted analogs [1][2]. These findings underscore that regioisomeric substitution is not a trivial modification—it dictates pharmacophoric geometry, binding pocket complementarity, and analytical detectability, all of which are decisive in compound selection for research or regulated development.

Quantitative Differentiation Evidence for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline Relative to In-Class Analogs and Regioisomeric Comparators


Computational LogP and LogD₇.₄ Comparison Across Difluoromethoxy-THQ Regioisomers (8‑ vs. 6‑Substituted)

The 8‑substituted regioisomer (CAS 953735‑66‑5) exhibits a computationally predicted LogP of 2.70 and LogD₇.₄ of 2.70, as calculated via JChem [1]. In contrast, the 6‑substituted regioisomer (CAS 954264‑62‑1) displays a lower LogP of 2.65 (ChemScene computational data) . This 0.05 LogP unit difference, while modest, reflects the distinct electronic influence of the –OCHF₂ group when positioned ortho versus para to the tetrahydroquinoline nitrogen, and translates to measurable differences in reversed‑phase HPLC retention times and octanol‑water partitioning that are consequential for preparative purification and bioassay reproducibility.

Lipophilicity Drug-likeness Chromatographic retention

Predicted pKₐ Differentiation of 8‑(Difluoromethoxy)‑THQ Versus Unsubstituted 1,2,3,4‑Tetrahydroquinoline

The predicted pKₐ of 8‑(difluoromethoxy)‑1,2,3,4‑tetrahydroquinoline is 4.24 ± 0.20, as estimated by ChemicalBook . This value is substantially lower than the experimentally reported pKₐ of unsubstituted 1,2,3,4‑tetrahydroquinoline, which is approximately 5.0–5.1 [1]. The ~0.8 unit reduction in basicity is attributable to the electron‑withdrawing inductive effect of the –OCHF₂ substituent at the ortho‑like C‑8 position, which reduces electron density on the adjacent aniline nitrogen. This shift in pKₐ has direct implications for salt formation, pH‑dependent solubility, and ionization state at physiological pH.

Ionization state Basic strength Salt formation

Regioisomer-Specific Identity as Vecabrutinib Impurity 4: A Regulatory Procurement Criterion with Zero Substitutability

8‑(Difluoromethoxy)‑1,2,3,4‑tetrahydroquinoline is explicitly designated as 'Vecabrutinib Impurity 4' by multiple reference standard suppliers including ChemicalBook and SynZeal [1]. Vecabrutinib (SNS‑062) is a second‑generation non‑covalent BTK/ITK inhibitor with Kd values of 0.3 nM (BTK) and 2.2 nM (ITK) [1]. This impurity designation means that the 8‑regioisomer is the required reference material for HPLC purity testing, forced degradation studies, and ANDA/DMF regulatory submissions related to Vecabrutinib drug substance and drug product. The 5‑, 6‑, or 7‑regioisomeric analogs, while chemically similar, are not accepted surrogates in any regulatory context for this specific impurity.

Pharmaceutical impurity Reference standard BTK inhibitor

C‑8 Position as a Determined Activity Hotspot for Tetrahydroquinoline Scaffolds: TRPV1 Antagonist SAR Class-Level Evidence

A systematic SAR study by Schmidt et al. (2011) evaluated novel chroman and tetrahydroquinoline ureas as TRPV1 antagonists and found that aryl substituents positioned at the 7‑ or 8‑position of the tetrahydroquinoline bicyclic scaffold imparted the best in vitro potency at TRPV1, outperforming substitution at other positions including the 5‑ and 6‑positions [1]. While this study did not test the specific 8‑difluoromethoxy analog, the class‑level finding establishes the C‑8 position as a privileged attachment point for achieving target engagement on the THQ scaffold—a property not conferred to the same degree by identical substituents at the 5‑ or 6‑positions. This positional advantage is attributed to the orientation of the C‑8 substituent toward a complementary hydrophobic pocket in the TRPV1 binding site, a geometric relationship that the regioisomeric analogs cannot replicate.

TRPV1 antagonist Pain Scaffold optimization

C‑8 Substitution Effect on Opioid Receptor Affinity Balance: Mu/Delta Opioid Ligand SAR Demonstrating Position‑Dependent Pharmacology

Nastase et al. (2018) reported the synthesis and pharmacological evaluation of a series of C‑8 substituted tetrahydroquinoline‑based peptidomimetics as mixed‑efficacy μ‑opioid receptor (MOR) agonist/δ‑opioid receptor (DOR) antagonist ligands [1]. Relative to the lead peptidomimetic lacking C‑8 substitution, the C‑8 substituted analogs afforded an increase in DOR affinity and provided greater balance in MOR and DOR binding affinities—a critical attribute for reducing opioid side effects including analgesic tolerance and physical dependence [1]. Notably, compounds bearing carbonyl‑containing moieties at C‑8 were particularly effective at tuning this MOR/DOR balance. This study establishes C‑8 as a key vector for modulating the pharmacological profile of THQ‑based ligands, and implies that the 8‑difluoromethoxy THQ scaffold offers a geometrically analogous attachment point for further diversification toward balanced opioid receptor pharmacology.

Opioid receptor MOR/DOR balance Analgesic development

Supplier Purity Tier Differentiation and Procurement Availability: 8‑Substituted THQ Versus 5‑ and 6‑Regioisomers

The 8‑(difluoromethoxy)‑THQ regioisomer (CAS 953735‑66‑5) is commercially supplied by Enamine (EN300‑52344, 95% purity, multiple pack sizes from 0.1 g at $202 to 2.5 g at $1,202), AKSci (1432CX, 95% purity, 100 mg at $392), Ambeed (A1111539, 95%, 1 g at $614), and TRC (D591380, 100 mg at $250) [1]. For comparison, the 6‑regioisomer (CAS 954264‑62‑1) is available from ChemScene (CS‑0139335, 97% purity) and Enamine (EN300‑54017, 95%) . The 5‑regioisomer (CAS 1820683‑76‑8) is offered by AKSci (8584EE, 95%) and Biosynth/CymitQuimica . Critically, the 8‑isomer is the only regioisomer with documented Vecabrutinib impurity reference standard status, and Enamine's catalog presence across three pack sizes with transparent pricing provides greater procurement predictability for the 8‑substituted compound compared to the less widely stocked 5‑ and 7‑regioisomers.

Commercial availability Purity specification Vendor comparison

Evidence‑Backed Research and Industrial Application Scenarios for 8‑(Difluoromethoxy)‑1,2,3,4‑tetrahydroquinoline (CAS 953735‑66‑5)


Vecabrutinib ANDA/DMF Pharmaceutical Impurity Profiling and Regulatory Quality Control

As the designated Vecabrutinib Impurity 4, the 8‑(difluoromethoxy)‑1,2,3,4‑tetrahydroquinoline reference standard is required for HPLC impurity method development, system suitability testing, forced degradation studies, and stability‑indicating assay validation in support of ANDA submissions and Drug Master Files (DMFs) for Vecabrutinib (SNS‑062) drug substance and drug product . The 5‑ and 6‑regioisomeric analogs are not recognized alternatives for this specific impurity identity and would fail regulatory method specificity criteria. Procurement of the correct 8‑regioisomer from a qualified supplier with a Certificate of Analysis (CoA) documenting purity (≥95%), identity (NMR, MS), and chromatographic purity (HPLC) is essential for regulatory compliance .

C‑8 Privileged Scaffold Diversification for TRPV1 Antagonist or Opioid Receptor Ligand Medicinal Chemistry Programs

Published SAR data demonstrate that the C‑8 position of the tetrahydroquinoline scaffold is a privileged substitution locus for achieving target potency at TRPV1 (ion channel implicated in pain and inflammation) and for tuning MOR/DOR opioid receptor affinity balance to reduce analgesic side effects . The 8‑(difluoromethoxy)‑THQ building block provides a pre‑installed, metabolically stable –OCHF₂ group at this validated position, enabling rapid analog synthesis through N‑functionalization or further aromatic ring modification without requiring late‑stage C‑H activation or protecting group strategies. This scaffold is superior to the 5‑ or 6‑regioisomers for these specific target families, where C‑8 substitution has been empirically shown to yield the most favorable pharmacological profiles.

Fluorine‑Enabled Physicochemical Property Modulation in CNS Drug Discovery Programs

The 8‑(difluoromethoxy)‑THQ scaffold combines the conformational rigidity of the tetrahydroquinoline bicycle with the electron‑withdrawing and lipophilicity‑enhancing properties of the –OCHF₂ group (LogP ≈ 2.70, LogD₇.₄ ≈ 2.70) . With a predicted pKₐ of 4.24, the compound exists predominantly in its neutral, membrane‑permeable form at physiological pH, unlike the more basic unsubstituted THQ (pKₐ ≈ 5.0) . These properties align with CNS drug‑likeness criteria: moderate lipophilicity (LogP 2–3), low topological polar surface area (TPSA 21.26 Ų), and a single hydrogen bond donor (the NH of the tetrahydroquinoline ring). The difluoromethoxy group further serves as a hydroxyl bioisostere with improved metabolic stability, making this building block suitable for lead optimization programs targeting neurodegenerative diseases, pain, or psychiatric disorders where balanced CNS penetration and metabolic resilience are required.

Regioisomeric Selectivity Validation in Synthetic Chemistry and Analytical Method Development

Because the 8‑, 6‑, and 5‑(difluoromethoxy)‑THQ regioisomers share identical molecular formulae and molecular weights (199.20 g·mol⁻¹), they cannot be distinguished by mass spectrometry without chromatographic separation or NMR analysis . The distinct LogP (2.70 for 8‑isomer vs. 2.65 for 6‑isomer) and pKₐ (4.24 for 8‑isomer vs. an expected higher value for the 6‑isomer due to the para relationship weakening electron withdrawal) enable chromatographic resolution under optimized reversed‑phase or ion‑pairing conditions [1]. Procurement of the authentic 8‑regioisomer is therefore critical for developing and validating HPLC or UPLC methods capable of resolving regioisomeric impurities, an essential capability for process chemistry development, batch release testing, and regulatory filing where regioisomeric purity must be demonstrated and controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.